Regioisomeric Purity Dictates TAMRA Isomer Outcome: 5′-Nitro vs. 4′-Nitro Benzophenone
CAS 159435-02-6 (5′-nitro isomer) and CAS 159435-03-7 (4′-nitro isomer) were separated by fractional crystallisation as their methyl esters, and their structures were unambiguously assigned by NOE difference spectroscopy [1]. The 5′-nitro isomer serves as the direct precursor to 6‑carboxytetramethylrhodamine (6‑TAMRA), while the 4′-nitro isomer leads to 5‑TAMRA [1]. These two final TAMRA isomers exhibit distinct application profiles: 5‑TAMRA is predominantly used for peptide and protein labeling, whereas 6‑TAMRA is preferentially employed for nucleotide labeling and nucleic acid sequencing .
| Evidence Dimension | Regioisomeric identity (nitro group position) and downstream TAMRA isomer outcome |
|---|---|
| Target Compound Data | 5′-Nitro substitution → precursor to 6‑TAMRA (CAS 159435‑02‑6) |
| Comparator Or Baseline | 4′-Nitro substitution → precursor to 5‑TAMRA (CAS 159435‑03‑7) |
| Quantified Difference | Assignment confirmed by NOE difference spectroscopy; yields different final dye isomers with distinct application preferences |
| Conditions | Synthesis via condensation of 4-nitrophthalic anhydride with 3-dimethylaminophenol, followed by esterification and fractional crystallisation |
Why This Matters
Using the wrong regioisomer precursor irreversibly produces the undesired TAMRA isomer, which can compromise biomolecular labeling selectivity and HPLC purification resolution in downstream applications.
- [1] Corrie, J. E. T.; Craik, J. S. Synthesis and characterisation of pure isomers of iodoacetamidotetramethylrhodamine. J. Chem. Soc., Perkin Trans. 1 1994, 2967–2973. DOI: 10.1039/P19940002967. View Source
